

# An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B1338489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-4-chloro-1-nitrobenzene**, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic application, offering valuable information for professionals in research and development.

## Chemical Identity

- IUPAC Name: **2-(bromomethyl)-4-chloro-1-nitrobenzene**[\[1\]](#)
- Synonyms:
  - 2-CHLORO-5-NITROBENZYL BROMIDE[\[2\]](#)
  - Benzene, 2-(bromomethyl)-1-chloro-4-nitro-[\[2\]](#)
  - 2-bromomethyl-1-chloro-4-nitro-benzene[\[2\]](#)
  - 2-(bromomethyl)-1-chloro-4-nitrobenzene[\[2\]](#)

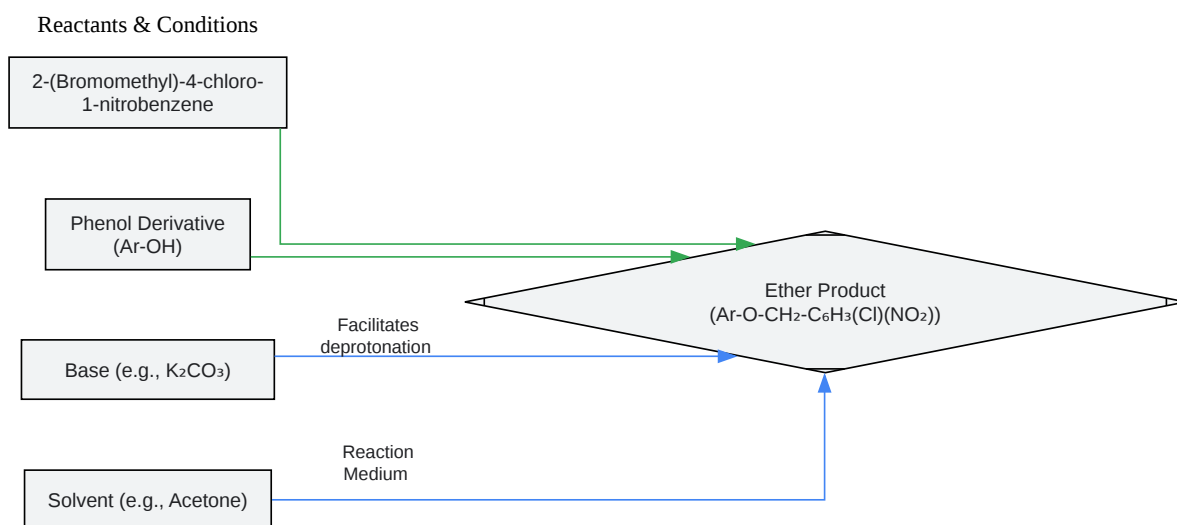
## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(Bromomethyl)-4-chloro-1-nitrobenzene**.

Property	Value	Reference
CAS Number	31577-25-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub>	[2][3]
Molecular Weight	250.48 g/mol	[3]
Physical Form	Solid	[1]
Purity	≥98%	[1][4]
Storage Temperature	2-8°C under an inert atmosphere	[1]
InChI Key	BHAYQRXZTHPSEK-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1Cl)CBr)-- INVALID-LINK--[O-]	[4]

## Synthetic Application: A Representative Reaction

**2-(Bromomethyl)-4-chloro-1-nitrobenzene** is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-chloro-2-nitrobenzyl group into various molecules. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions. A common application is the etherification of phenols, as depicted in the following workflow.



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## References

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